molecular formula C11H21NO2 B1528943 tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate CAS No. 869527-80-0

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Cat. No. B1528943
CAS RN: 869527-80-0
M. Wt: 199.29 g/mol
InChI Key: BQWREAOXJRHDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 869527-80-0 . Its molecular weight is 199.29 and its IUPAC name is tert-butyl 2,2-dimethyl-1-pyrrolidinecarboxylate . The compound is typically stored at refrigerated temperatures .


Molecular Structure Analysis

The molecular formula of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is C11H21NO2 . The InChI code for the compound is 1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 .


Physical And Chemical Properties Analysis

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate has a molecular weight of 199.29 . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate: is widely used in organic synthesis as a protecting group for amines. The tert-butyl (Boc) group is particularly useful due to its stability under various reaction conditions and its ease of removal under mildly acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals . Its structure is often found in molecules designed to modulate biological targets, such as enzymes or receptors, which are crucial in the treatment of diseases .

Material Science

The compound’s unique structure makes it suitable for the development of new materials . Researchers utilize it to synthesize polymers or small molecules that can be used in high-performance materials with specific mechanical or chemical properties .

Catalysis

1-Boc-2,2-dimethylpyrrolidine: can act as a ligand or a structural motif in catalysts used for accelerating chemical reactions. Its steric bulk helps in stabilizing reactive intermediates or in inducing selectivity in catalytic cycles .

Bioconjugation

This compound is also employed in bioconjugation techniques, where it is used to modify biomolecules like proteins or nucleic acids. This modification can enhance the stability, distribution, or efficacy of therapeutic agents .

Analytical Chemistry

In analytical chemistry, tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is used as a standard or reagent in various analytical methods, including chromatography and mass spectrometry to analyze or separate complex mixtures .

Agricultural Chemistry

The compound finds application in agricultural chemistry for the synthesis of agrochemicals . These chemicals protect crops from pests or diseases and improve agricultural productivity .

Neuroscience Research

Lastly, in neuroscience research, it is utilized in the synthesis of compounds that can cross the blood-brain barrier . This property is essential for developing drugs that target the central nervous system .

Safety and Hazards

The safety data sheet (SDS) for tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate should be referred to for comprehensive safety and hazard information . Always handle chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.

Mode of Action

The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .

Biochemical Pathways

The exact biochemical pathways affected by tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .

Result of Action

The primary result of the action of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .

properties

IUPAC Name

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWREAOXJRHDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724455
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

CAS RN

869527-80-0
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.